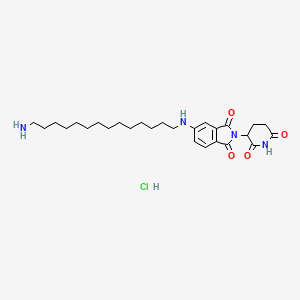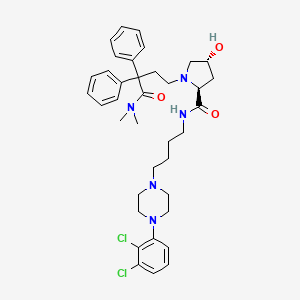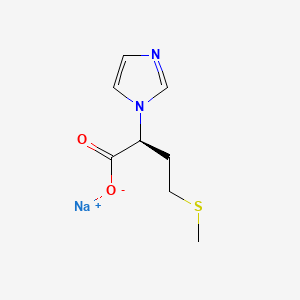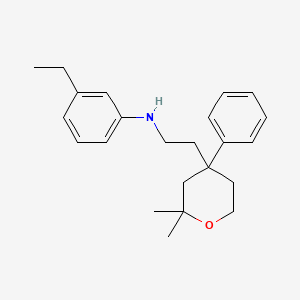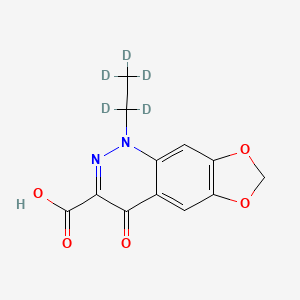
Cinoxacin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinoxacin-d5 is a deuterium-labeled derivative of Cinoxacin, a synthetic antimicrobial agent related to the quinolone class of orally active antibacterial agents. This compound is primarily used in scientific research and has antibacterial activity against many gram-negative aerobic bacteria. It inhibits bacterial DNA synthesis and is used for the research of urinary tract infections and bacterial prostatitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cinoxacin-d5 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Cinoxacin molecule. The synthetic route involves the deuteration of specific hydrogen atoms in the Cinoxacin structure. This process typically requires the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes using deuterated reagents and solvents. The process is optimized to achieve high yields and purity of the deuterium-labeled compound. The final product is subjected to rigorous quality control measures to ensure its suitability for scientific research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cinoxacin-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Cinoxacin-d5 is widely used in scientific research due to its unique properties as a deuterium-labeled compound. Some of its applications include:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Cinoxacin.
Biology: Employed in research on bacterial DNA synthesis and the mechanisms of antibacterial activity.
Medicine: Investigated for its potential use in the treatment of urinary tract infections and bacterial prostatitis.
Industry: Utilized in the development of new antibacterial agents and the study of drug interactions .
Mécanisme D'action
Cinoxacin-d5 exerts its effects by binding strongly, but reversibly, to bacterial DNA. This binding interferes with the synthesis of RNA and, consequently, with protein synthesis. Additionally, this compound inhibits DNA gyrase, an enzyme necessary for proper replicated DNA separation. By inhibiting this enzyme, DNA replication and cell division are inhibited, leading to the antibacterial activity of the compound .
Comparaison Avec Des Composés Similaires
Cinoxacin-d5 is similar to other quinolone antibiotics, such as nalidixic acid and oxolinic acid. it possesses some distinct characteristics:
Deuterium Labeling: The incorporation of deuterium in this compound affects its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research.
Antibacterial Activity: This compound has greater activity against certain strains of Enterobacteriaceae compared to nalidixic acid .
Similar Compounds
- Nalidixic Acid
- Oxolinic Acid
- Ciprofloxacin
- Norfloxacin
This compound’s unique properties and applications make it a valuable compound in various fields of scientific research.
Propriétés
Formule moléculaire |
C12H10N2O5 |
|---|---|
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)/i1D3,2D2 |
Clé InChI |
VDUWPHTZYNWKRN-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 |
SMILES canonique |
CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


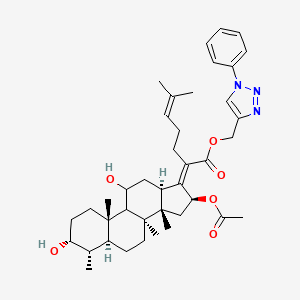
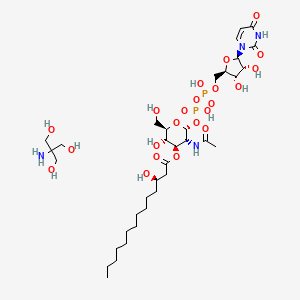
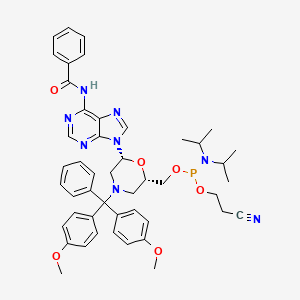

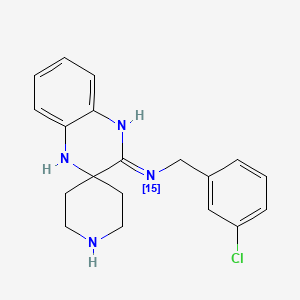
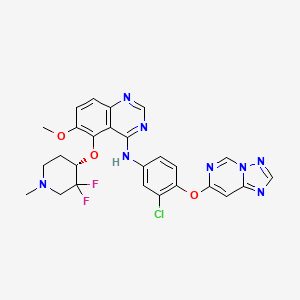
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
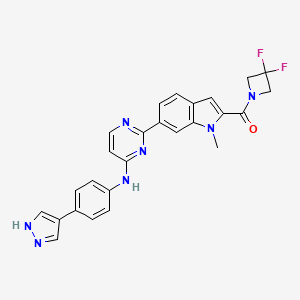
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)
